N4-(4-Chlorophenyl)quinazoline-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(4-Chlorophenyl)quinazoline-4,6-diamine is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, which consists of a fused benzene and pyrimidine ring, and a 4-chlorophenyl group attached to the nitrogen atom at the fourth position. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-Chlorophenyl)quinazoline-4,6-diamine typically involves the reaction of anthranilic acid with an amide to form 4-oxo-3,4-dihydroquinazolines, followed by chlorination and subsequent amination to introduce the 4-chlorophenyl group . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N4-(4-Chlorophenyl)quinazoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
N4-(4-Chlorophenyl)quinazoline-4,6-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging live cells.
Medicine: Investigated for its potential anticancer, antibacterial, and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-(4-Chlorophenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation . The compound may also interact with bacterial enzymes, inhibiting their activity and thereby exerting antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
N4-(4-Bromo-2-fluorophenyl)quinazoline-4,6-diamine: Similar structure with a bromo and fluorine substitution.
N4-(3-Chloro-4-(thiazol-2-ylmethoxy)phenyl)quinazoline-4,6-diamine: Contains a thiazole moiety and a methoxy group.
Uniqueness
N4-(4-Chlorophenyl)quinazoline-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-chlorophenyl group enhances its ability to interact with certain molecular targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C14H11ClN4 |
---|---|
Molecular Weight |
270.72 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)quinazoline-4,6-diamine |
InChI |
InChI=1S/C14H11ClN4/c15-9-1-4-11(5-2-9)19-14-12-7-10(16)3-6-13(12)17-8-18-14/h1-8H,16H2,(H,17,18,19) |
InChI Key |
XCBLDBOTNKWYNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.